
tert-Butyl 3-amino-5-(tert-butyl)-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-5-(tert-butyl)-1H-pyrazole-1-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two tert-butyl groups, an amino group, and a carboxylate group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-5-(tert-butyl)-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl hydrazine with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and pH, can be optimized to improve the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-5-(tert-butyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as solvent choice and temperature, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while reduction of the carboxylate group can produce alcohol or aldehyde derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-amino-5-(tert-butyl)-1H-pyrazole-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features allow for the modulation of biological activity, making it a promising scaffold for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-5-(tert-butyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The presence of the tert-butyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-1,5-diaminopyrazole: Similar in structure but with two amino groups instead of one amino and one carboxylate group.
3-Amino-5-tert-butylisoxazole: Contains an isoxazole ring instead of a pyrazole ring.
3-tert-Butyl-7,8-nitropyrazolo[5,1-c][1,2,4]triazin-4(1H)-one: A more complex structure with additional nitro and triazine groups.
Uniqueness
tert-Butyl 3-amino-5-(tert-butyl)-1H-pyrazole-1-carboxylate is unique due to the presence of both tert-butyl groups and the combination of amino and carboxylate functionalities
Properties
Molecular Formula |
C12H21N3O2 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 3-amino-5-tert-butylpyrazole-1-carboxylate |
InChI |
InChI=1S/C12H21N3O2/c1-11(2,3)8-7-9(13)14-15(8)10(16)17-12(4,5)6/h7H,1-6H3,(H2,13,14) |
InChI Key |
PALZSYLSYQWIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine](/img/structure/B11779077.png)
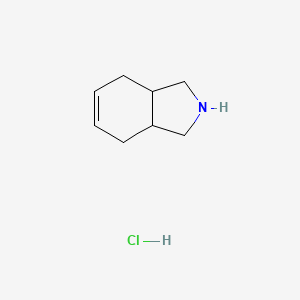
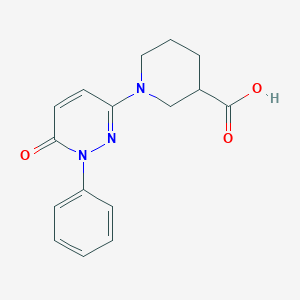
![4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11779092.png)
![2-(2-Methoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11779093.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11779101.png)
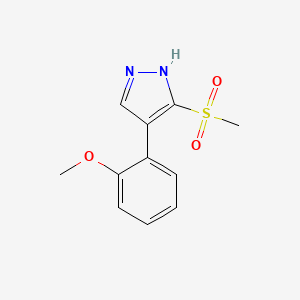
![6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779109.png)
![5-(Ethylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11779112.png)
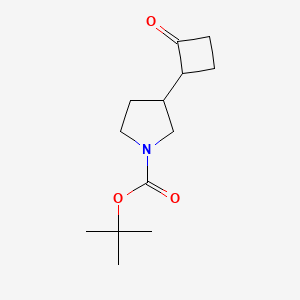
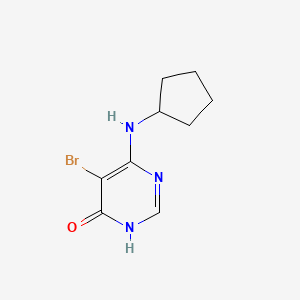
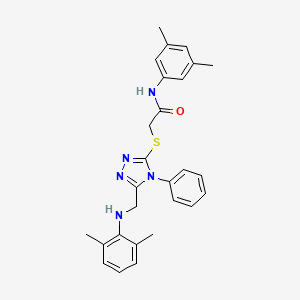
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11779145.png)
![1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone](/img/structure/B11779153.png)
